2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid typically involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period . The general reaction scheme is as follows:
2-Mercaptobenzothiazole+Hydrazine hydrate→2-Hydrazino-benzothiazole
Further functionalization of the hydrazino group can be achieved by reacting with various carboxylic acids or their derivatives to form the carboxylic acid group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution reactions can introduce various functional groups at the hydrazino position .
Scientific Research Applications
2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-Hydrazinyl-1,3-benzothiazole-6-carboxylic acid, known for its use in rubber vulcanization.
Benzothiazole-6-carboxylic acid: A related compound with similar structural features but lacking the hydrazino group.
Uniqueness
This compound is unique due to the presence of both the hydrazino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
117342-15-1 |
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Molecular Formula |
C8H7N3O2S |
Molecular Weight |
209.223 |
IUPAC Name |
2-hydrazinyl-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c9-11-8-10-5-2-1-4(7(12)13)3-6(5)14-8/h1-3H,9H2,(H,10,11)(H,12,13) |
InChI Key |
NDTXEFFFDXPUHG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)NN |
Synonyms |
6-Benzothiazolecarboxylicacid,2-hydrazino-(6CI) |
Origin of Product |
United States |
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